molecular formula C20H22N2O6 B4162890 1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid

1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid

Cat. No.: B4162890
M. Wt: 386.4 g/mol
InChI Key: ZQPLZSTVVRUCNL-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole; oxalic acid is a compound that combines the structural features of benzimidazole and oxalic acid. Benzimidazole is an organic heterocyclic compound containing a benzene ring fused to an imidazole ring, known for its diverse biological activities and applications in various fields . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol.

    Etherification: The intermediate is then reacted with 2-chloroethyl ether to form 2-[2-(2-methylphenoxy)ethoxy]ethanol.

    Cyclization: The final step involves the cyclization of the ether intermediate with o-phenylenediamine under acidic conditions to form 1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-(2-Methylphenoxy)ethanol: An intermediate in the synthesis of the target compound.

    Oxalic Acid: A simple dicarboxylic acid used in various chemical reactions.

Uniqueness

1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole is unique due to its combined structural features of benzimidazole and oxalic acid, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.C2H2O4/c1-15-6-2-5-9-18(15)22-13-12-21-11-10-20-14-19-16-7-3-4-8-17(16)20;3-1(4)2(5)6/h2-9,14H,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPLZSTVVRUCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
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1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
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1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
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1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid

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